4-(aminomethylene)-1H-isochromene-1,3(4H)-dione

Description

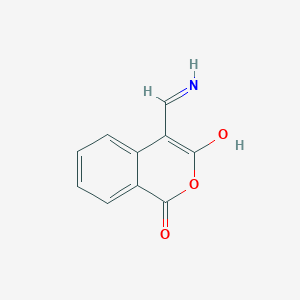

4-(Aminomethylene)-1H-isochromene-1,3(4H)-dione is a heterocyclic compound featuring an isochromene-dione core substituted with an aminomethylene group at the 4-position. Structurally, it belongs to the isochromene-dione family, closely related to homophthalic anhydride (1H-isochromene-1,3(4H)-dione, CAS 703-59-3), which lacks the aminomethylene substituent .

Properties

IUPAC Name |

3-hydroxy-4-methanimidoylisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-5-8-6-3-1-2-4-7(6)9(12)14-10(8)13/h1-5,11,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDXLHOGAYJCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(OC2=O)O)C=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670658 | |

| Record name | (4E)-4-(Aminomethylidene)-1H-2-benzopyran-1,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78364-07-5 | |

| Record name | (4E)-4-(Aminomethylidene)-1H-2-benzopyran-1,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview:

This approach involves initial bromination of 2-ethynylbenzaldehyde derivatives, followed by nucleophilic substitution and intramolecular cyclization to yield the isochromene core with amino functionalities.

Stepwise Process:

- Bromination : Using N-bromosuccinimide (NBS) and a base such as DBU in acetonitrile, the 2-ethynylbenzaldehyde undergoes rapid bromination at the terminal alkyne position, yielding a brominated intermediate in high yield within one minute.

- Formation of 2-ynamidylbenzaldehyde Intermediate : The brominated compound reacts with deprotonated succinimide or amides via nucleophilic substitution, forming a 2-ynamidylbenzaldehyde derivative.

- Cyclization to Isochromene : Under mild conditions, the intermediate undergoes a 6-endo-dig cyclization facilitated by regioselective nucleophilic attack of the carbonyl oxygen on the activated alkyne, resulting in the formation of the isochromene ring system bearing amino groups.

Key Data:

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| NBS, DBU | Room temperature, 1 min | High | |

| Amides or amines | Reflux in toluene or similar solvents | Good |

Notes:

- The process is highly regioselective and efficient.

- Electron-donating groups on aromatic rings influence yields and reaction pathways.

- The method allows for the introduction of various amino substituents, expanding the diversity of derivatives.

Heterocyclic Ring Formation via Cyclization of Ortho-Ynamidyl Benzaldehyde Derivatives

Method Overview:

This method involves synthesizing ortho-ynamidyl benzaldehyde derivatives, which serve as key intermediates for cyclization into isochromene frameworks.

Synthetic Route:

- Preparation of Ortho-Ynamidyl Benzaldehyde : Achieved via Hsung coupling strategies, involving the coupling of 2-ethynylbenzaldehyde with amides or imides, often under metal-free conditions.

- Cyclization : The intermediate undergoes a 6-endo-dig cyclization, promoted by mild bases or thermal conditions, leading to the formation of the isochromene core with amino functionalities at the C-4 position.

Research Findings:

- The process is efficient under mild conditions, with high regioselectivity.

- Electron-rich aromatic substituents favor higher yields.

- The method is versatile, accommodating various substituents on the aromatic ring.

Data Summary:

| Starting Material | Catalyst/Conditions | Product Yield | Reference |

|---|---|---|---|

| 2-ethynylbenzaldehyde | NBS, DBU, acetonitrile | >80% | |

| Aromatic amides | Reflux in toluene | Good |

Synthesis via Multistep Pathways Involving Esterification, Reduction, and Cyclization

Method Overview:

This traditional approach involves initial esterification of the carboxylic acid derivatives, followed by reduction and subsequent cyclization to form the isochromene core.

Process:

- Esterification : Conversion of the acid to methyl ester using alcohols and acid catalysts.

- Reduction : Lithium borohydride reduces the ester to the corresponding alcohol.

- Tosylation and Cyclization : The alcohol is converted to a tosylate, which then reacts with amines or ammonia to form the amino-methylene group, followed by cyclization under thermal or basic conditions.

Research Data:

- Yields vary depending on substituents and reaction conditions.

- The process is more laborious but allows for extensive functionalization.

Data Table:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Esterification | Alcohol, acid catalyst | Reflux | Moderate | |

| Reduction | Lithium borohydride | Tetrahydrofuran, room temp | High | |

| Cyclization | Base, heat | Reflux | Variable |

Research Findings and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

4-(aminomethylene)-1H-isochromene-1,3(4H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into its corresponding hydroquinone form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted isochromenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(aminomethylene)-1H-isochromene-1,3(4H)-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits significant biological activities, including antimicrobial and antitumor properties.

Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly for cancer treatment.

Industry: The compound is used in the production of dyes, pigments, and biodegradable agrochemicals

Mechanism of Action

The mechanism of action of 4-(aminomethylene)-1H-isochromene-1,3(4H)-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit receptor tyrosine kinases and β3-tubulin in tumor tissues, leading to the activation of caspase-3-dependent programmed cell death. This mechanism is particularly relevant in its antitumor activity .

Comparison with Similar Compounds

Isoquinoline-dione Derivatives with Aminomethylene Substituents

Compounds containing the (Z)-4-(aminomethylene)isoquinoline-1,3(2H,4H)-dione scaffold exhibit significant CDK4 inhibition. Key examples include:

- Compound 61: 4-(Phenylaminomethylene)isoquinoline-1,3-dione (IC₅₀ = 27 nM against CDK4; selectivity over CDK1/2 >23.3/18.3 nM) .

- Compound 62: 4-(Benzylaminomethylene)isoquinoline-1,3-dione (IC₅₀ = 2 nM against CDK4; selectivity over CDK1/2 = 23.3/18.3 nM) .

- Compound 63: 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-dione (IC₅₀ = 2 nM against CDK4; selectivity over CDK1/2 = 2.5/1.1 nM) .

Key Insights :

- Substituents on the aminomethylene group (e.g., benzyl or pyridylmethyl) enhance potency and selectivity for CDK4.

- The isoquinoline-dione core facilitates kinase binding, while the aminomethylene moiety likely participates in hydrogen bonding with the ATP-binding pocket .

Isochromene-dione Derivatives

- Primarily used as a synthetic intermediate, it lacks reported kinase inhibitory activity .

- 6,7-Dichlorobenzo[de]isochromene-1,3-dione: A halogenated derivative synthesized via a high-yield route.

Other Structural Analogs

- 4-((1-Methyl-1H-pyrrol-2-yl)methylene)isoquinoline-1,3-dione: Features a pyrrole substituent instead of an amino group. No activity data are provided, but the heterocyclic substituent may alter binding kinetics .

- 4-Aminoisoquinoline-1,3(2H,4H)-dione (CAS 804430-99-7): Lacks the methylene linker, reducing structural flexibility. Molecular weight = 176.17 .

Biological Activity

4-(aminomethylene)-1H-isochromene-1,3(4H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound can be characterized by its unique isochromene structure, which contributes to its reactivity and biological activity. The compound is synthesized through various methods including multi-component reactions involving aldehydes, activated methylene compounds, and amines under specific conditions that enhance yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Antitumor Activity

The compound has also shown promising antitumor properties. It has been observed to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the inhibition of receptor tyrosine kinases and β3-tubulin in tumor tissues, leading to the activation of caspase-3-dependent apoptosis pathways .

The biological activity of this compound is attributed to its interaction with multiple molecular targets:

- Inhibition of Receptor Tyrosine Kinases : This action disrupts signaling pathways essential for tumor growth and survival.

- Induction of Apoptosis : Activation of caspase pathways leads to programmed cell death in cancer cells.

- Antimicrobial Mechanisms : The compound may interfere with metabolic processes in bacteria, leading to cell death .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | High | Inhibits tyrosine kinases; induces apoptosis |

| 2-amino-4H-chromene | Moderate | Moderate | Similar mechanisms but less potent |

| Coumarins | Variable | Variable | Diverse mechanisms; some induce apoptosis |

This table illustrates that while there are other compounds with similar structures that exhibit biological activities, this compound stands out due to its potency and specific mechanisms.

Case Studies

Recent studies have highlighted the efficacy of this compound in clinical settings:

- Study on Antitumor Effects : A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .

- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing notable inhibition zones in agar diffusion tests .

Q & A

Q. What are the common synthetic routes for 4-(aminomethylene)-1H-isochromene-1,3(4H)-dione, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves condensation reactions between aniline derivatives and cyclic diones. For example, analogous compounds like 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione are synthesized by reacting 2,4-difluoroaniline with cyclohexane-1,3-dione under controlled conditions (60–80°C, anhydrous environment) . Key considerations include:

- Catalysts : Silica-supported acid catalysts improve yields in related dione syntheses by facilitating imine formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Workup : Acidic quenching followed by recrystallization from ethanol/water mixtures ensures purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR :

- 1H NMR : The enamine proton (CH=N) appears as a singlet near δ 8.5–9.5 ppm. Protons on the isochromene ring resonate between δ 6.5–7.5 ppm .

- 13C NMR : Carbonyl carbons (C=O) are observed at δ 170–180 ppm, while aromatic carbons appear at δ 110–150 ppm .

- X-ray Crystallography : Definitive confirmation is achieved via single-crystal analysis. For example, related diones crystallize in triclinic systems (space group P1) with unit cell parameters such as a = 7.465 Å, b = 9.089 Å, and interatomic distances (e.g., C=O bond length ≈ 1.21 Å) .

- IR Spectroscopy : C=O stretches appear at 1700–1750 cm⁻¹; N-H stretches (if present) are visible at 3200–3400 cm⁻¹ .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial Activity : Follow CLSI guidelines using broth microdilution (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with MIC values reported in µg/mL .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC50 values calculated from dose-response curves. Positive controls (e.g., doxorubicin) ensure assay validity .

- Enzyme Inhibition : For kinase targets (e.g., CDK4), employ fluorescence-based ATPase assays with recombinant proteins. WAY-265497, a related isoquinoline-dione, shows IC50 < 50 nM for CDK4 .

Advanced Research Questions

Q. How can structural modifications enhance metabolic stability while retaining CDK4 inhibitory activity?

Methodological Answer:

- Substituent Effects :

- Introduce electron-withdrawing groups (e.g., iodo at C-6) to enhance binding affinity .

- Replace phenolic -OH with pyridone rings to reduce oxidative metabolism (e.g., 3-OH → pyridone increases t₁/₂ in liver microsomes by 3-fold) .

- In Silico Optimization : Use molecular docking (e.g., CDK4 crystal structure PDB: 2W99) to predict binding modes. Free energy perturbation (FEP) calculations refine substituent effects on binding ΔG .

Q. How to resolve contradictions between computational predictions (e.g., LogP) and experimental hydrophobicity data?

Methodological Answer: Discrepancies often arise from unaccounted solvation effects. For example:

Q. What experimental designs are optimal for SAR studies of isochromene-dione derivatives?

Methodological Answer:

- Library Design : Synthesize analogs with systematic variations (e.g., halogenation at C-7, alkylation at the amino group). For example, 6-iodo substitution in isoquinoline-diones boosts CDK4 inhibition 10-fold .

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate substituent descriptors (Hammett σ, molar refractivity) with bioactivity. Include control compounds to validate assay robustness.

- High-Throughput Screening : Pair with SPR (surface plasmon resonance) to measure binding kinetics (e.g., kₐ, kd) for prioritization .

Q. How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?

Methodological Answer:

- Trapping Intermediates : Use low-temperature NMR (−40°C) to identify transient species (e.g., enolates).

- Isotopic Labeling : Introduce ¹⁵N-labeled aniline to track imine formation via 2D HSQC NMR .

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for competing pathways (e.g., keto-enol tautomerization vs. dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.